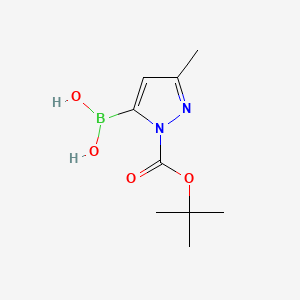

(1-(tert-Butoxycarbonyl)-3-methyl-1H-pyrazol-5-yl)boronsäure

Übersicht

Beschreibung

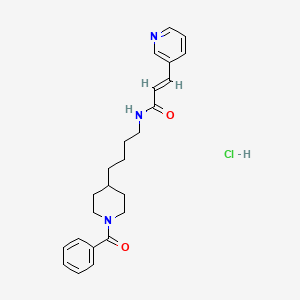

“(1-(tert-Butoxycarbonyl)-3-methyl-1H-pyrazol-5-yl)boronic acid” is a boronic acid derivative. Boronic acids are highly valuable building blocks in organic synthesis . They are often used in Suzuki–Miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Synthesis Analysis

The synthesis of boronic acid derivatives often involves the use of Grignard reagents or through lithium–halogen exchange . The tert-butoxycarbonyl (Boc) group can be used for nitrogen-containing heterocycles such as pyrroles, indoles, azaindoles, and pyrazoles where the N-Boc-protected pyrroles and indole S18-1 are selectively borylated into the 3 position .

Molecular Structure Analysis

The molecular structure of “(1-(tert-Butoxycarbonyl)-3-methyl-1H-pyrazol-5-yl)boronic acid” can be represented by the SMILES string CC(C)(C)OC(=O)N1C=C(C)C(=N1)B(O)O .

Chemical Reactions Analysis

Boronic acids are known to undergo a variety of chemical reactions. These include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations and arylations . They can also be involved in Suzuki-Miyaura cross-coupling reactions .

Wissenschaftliche Forschungsanwendungen

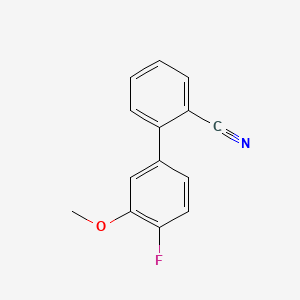

Suzuki–Miyaura-Kreuzkupplung

1-BOC-3-Methylpyrazol-5-boronsäure: ist ein wertvolles Reagenz in der Suzuki–Miyaura-Kreuzkupplungsreaktion, einem zentralen Verfahren zur Bildung von Kohlenstoff-Kohlenstoff-Bindungen in der organischen Chemie. Diese Reaktion wird aufgrund ihrer milden Bedingungen und ihrer Toleranz gegenüber funktionellen Gruppen häufig eingesetzt. Die Boronsäure-Derivate dienen als nukleophile Partner und übertragen ihre organische Gruppe auf einen Metallkatalysator, typischerweise Palladium, der dann mit einem elektrophilen organischen Halogenid gekoppelt wird .

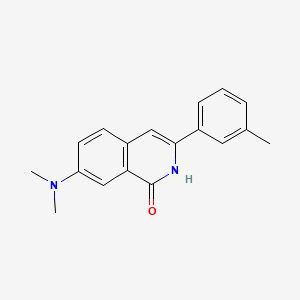

Synthese von BET-Bromodomänen-Inhibitoren

Die Verbindung wird bei der Synthese von BET-Bromodomänen- und extra terminalen (BET)-Proteinkinhibitoren verwendet. Diese Inhibitoren sind für die Erforschung der Transkriptionsregulation von Bedeutung und haben potenzielle therapeutische Anwendungen bei Krebs und entzündlichen Erkrankungen. Die Boronsäure-Einheit ist für den Aufbau des Pyrazolrings unerlässlich, einer Kernstruktur in vielen BET-Inhibitoren .

Entwicklung von photochromen fluoreszierenden Molekülen

Forscher verwenden 1-BOC-3-Methylpyrazol-5-boronsäure, um Naphthalimid-basierte photoaustauschbare photochrome fluoreszierende Moleküle herzustellen. Diese Moleküle finden Anwendungen in fortschrittlichen Bildgebungstechniken, bei denen sie zur Verfolgung biologischer Prozesse mit hoher räumlicher und zeitlicher Auflösung eingesetzt werden können .

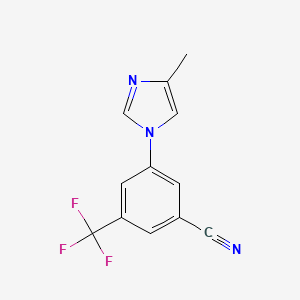

Erstellung von DNA-codierten chemischen Bibliotheken

Diese Verbindung spielt eine Rolle bei der Entwicklung von DNA-codierten chemischen Bibliotheken. Durch die Erleichterung palladiumkatalysierter Suzuki-Kupplungsreaktionen mit DNA-verknüpften Arylhalogeniden ermöglicht sie die Erstellung riesiger Bibliotheken von Verbindungen. Diese Bibliotheken sind ein leistungsstarkes Werkzeug für die Arzneimittelforschung, da sie ein schnelles Screening potenzieller Arzneimittelkandidaten ermöglichen .

γ-Sekretase-Modulator-Synthese

1-BOC-3-Methylpyrazol-5-boronsäure: ist an der Herstellung von Aminothiazolen als γ-Sekretase-Modulatoren beteiligt. Diese Modulatoren sind für die Alzheimer-Krankheitsforschung wichtig, da sie die Produktion von Amyloid-beta-Peptiden beeinflussen können, einem Schlüsselfaktor in der Pathologie der Krankheit .

JAK2-Inhibitoren für myeloproliferative Erkrankungen

Die Verbindung wird zur Synthese von Aminopyridoindolcarboxamiden verwendet, die potenzielle JAK2-Inhibitoren zur Behandlung von myeloproliferativen Erkrankungen sind. JAK2 ist eine Kinase, die an Signalwegen beteiligt ist, die die Blutzelproduktion steuern, und ihre Hemmung kann helfen, Erkrankungen wie Polycythämie vera und Myelofibrose zu behandeln .

TGF-β1- und aktives A-Signalhemmung

Es ist auch ein Reagenz zur Herstellung von Pyridinderivaten, die als TGF-β1- und aktives A-Signalhemmung wirken. Diese Inhibitoren haben potenzielle Anwendungen bei der Behandlung von Fibrose und Krebs, da TGF-β1 ein Zytokin ist, das eine Rolle bei Zellwachstum, Differenzierung und Immunantwort spielt .

c-Met-Kinase-Inhibitoren zur Krebsbehandlung

Schließlich wird 1-BOC-3-Methylpyrazol-5-boronsäure zur Herstellung von MK-2461-Analoga verwendet, die Inhibitoren der c-Met-Kinase sind. c-Met ist eine Rezeptortyrosinkinase, die in verschiedene Aspekte der Krebsbiologie verwickelt ist, einschließlich Metastasierung und Angiogenese. Die Hemmung dieser Kinase ist eine vielversprechende Strategie in der Krebstherapie .

Wirkmechanismus

Target of Action

1-BOC-3-Methylpyrazole-5-boronic acid is primarily used as a reagent in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . The compound also shows potential as a pharmacophore for the preparation of safe and effective antileishmanial and antimalarial agents .

Mode of Action

The compound plays a crucial role in the SM coupling reaction, which involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, the compound, which is a formally nucleophilic organic group, is transferred from boron to palladium .

Biochemical Pathways

The compound is involved in the SM coupling reaction, which is a key biochemical pathway in organic synthesis . This reaction enables the formation of carbon–carbon bonds, which are fundamental in the construction of complex organic molecules . The compound’s boronic acid group is particularly important in this process, as it is readily transferred to palladium in the transmetalation step .

Pharmacokinetics

As a boronic acid, it is expected to have good stability and reactivity, which are important for its role in the sm coupling reaction

Result of Action

The result of the compound’s action in the SM coupling reaction is the formation of a new carbon–carbon bond . This is a crucial step in the synthesis of complex organic molecules. In the context of antileishmanial and antimalarial activity, one of the pyrazole derivatives synthesized using this compound displayed superior antipromastigote activity .

Action Environment

The action of 1-BOC-3-Methylpyrazole-5-boronic acid is influenced by various environmental factors. For instance, the SM coupling reaction is known to be exceptionally mild and functional group tolerant . This suggests that the compound can perform effectively under a wide range of conditions.

Safety and Hazards

Zukünftige Richtungen

The use of boronic acids in the design of drugs is fairly recent and most biological activities of these compounds have been reported over the last decade . The functionalization of indoles, including the determination of their biological activities, has been the subject of considerable scientific research interest . Therefore, the study of “(1-(tert-Butoxycarbonyl)-3-methyl-1H-pyrazol-5-yl)boronic acid” and similar compounds could potentially lead to the development of new drugs and other chemical products in the future .

Eigenschaften

IUPAC Name |

[5-methyl-2-[(2-methylpropan-2-yl)oxycarbonyl]pyrazol-3-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15BN2O4/c1-6-5-7(10(14)15)12(11-6)8(13)16-9(2,3)4/h5,14-15H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCGANVBFCXPIOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=NN1C(=O)OC(C)(C)C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15BN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20681572 | |

| Record name | [1-(tert-Butoxycarbonyl)-3-methyl-1H-pyrazol-5-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20681572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217501-27-3 | |

| Record name | 1-(1,1-Dimethylethyl) 5-borono-3-methyl-1H-pyrazole-1-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1217501-27-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [1-(tert-Butoxycarbonyl)-3-methyl-1H-pyrazol-5-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20681572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Boc-3-methylpyrazole-5-boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1'-(Tert-butoxycarbonyl)spiro[chroman-4,4'-piperidine]-2-carboxylic acid](/img/structure/B580743.png)

![1,3,3-Trimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B580751.png)

![1-Methyl-1,8-diazaspiro[4.5]decane dihydrochloride](/img/structure/B580756.png)

![2-Phenylimidazo[1,2-a]pyridin-7-amine](/img/structure/B580763.png)